Di-(2-furyl)dimethyl silane
Description
Di-(2-furyl)dimethyl silane (hypothetical structure: (CH₃)₂Si(C₄H₃O)₂) is an organosilicon compound characterized by two 2-furyl groups and two methyl groups attached to a central silicon atom. For instance, Di-(2-furyl)silane (CAS 87027-12-1) shares a similar backbone, with a molecular formula of C₈H₈O₂Si and a molecular weight of 164.23 g/mol . The addition of methyl groups in this compound would likely increase molecular weight and alter reactivity due to steric and electronic effects.
Organosilanes with aromatic substituents, such as furyl or phenyl groups, are valued in materials science for their thermal stability and hydrophobicity. Applications range from concrete protection (via silane impregnation ) to intermediates in organic synthesis .
Properties
CAS No. |
1578-44-5 |
|---|---|
Molecular Formula |
C10H12O2Si |
Molecular Weight |
192.29 g/mol |
IUPAC Name |
bis(furan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C10H12O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 |
InChI Key |
LICNAKTVYIFWGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di-(2-furyl)dimethyl silane typically involves the reaction of furan derivatives with dimethylchlorosilane in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Di-(2-furyl)dimethyl silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted silanes.
Scientific Research Applications
Di-(2-furyl)dimethyl silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of Di-(2-furyl)dimethyl silane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can lead to the formation of stable complexes that exhibit unique chemical and physical properties .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Di-(2-furyl)dimethyl silane (inferred properties) with structurally similar silanes from the evidence:
Key Observations :
Spectroscopic Data Comparisons
NMR and HRMS data from evidence highlight trends in silane characterization:
Insights :
- Aromatic Signals : The 2-furyl substituents in this compound would likely show ¹H NMR signals near 6.5–7.2 ppm, distinct from thiophenyl or chlorophenyl groups in 3ta or 3pa .
- Fluorine Absence : Unlike fluorinated analogs (e.g., 3pa, 3ta), this compound lacks ¹⁹F NMR signals, simplifying its spectral interpretation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
